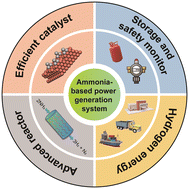Ammonia as a carbon-free hydrogen carrier for fuel cells: a perspective
Industrial Chemistry & Materials Pub Date: 2023-06-28 DOI: 10.1039/D3IM00036B
Abstract
Driven by the growing need to decarbonize, hydrogen energy is considered a potential alternative to fossil fuels. However, due to the problems associated with energy storage and transportation for portable applications, the scalable utilization of hydrogen is not fully developed. In this perspective, the potential of utilizing ammonia as a hydrogen carrier for on-site power generation via ammonia decomposition is systematically discussed. Firstly, an analysis of the chemical properties of ammonia and the limitations of this product for hydrogen production are presented. Secondly, some existing worldwide industrial projects that present the current development status are summarized. Then, recent advances in target engineering of efficient catalysts via various strategies are provided. Finally, different types of structured reactors to date for ammonia decomposition are explored. This perspective aims to shed light on the potential of ammonia as a promising alternative to traditional hydrogen storage methods and highlights the challenges and opportunities that lie ahead in this exciting field of research.
Keywords: Ammonia decomposition; Hydrogen carrier; On-site generation; Heterogeneous catalysts; Reactor.


Recommended Literature
- [1] Determining chemical exchange rate constants in nanoemulsions using nuclear magnetic resonance†
- [2] Ag2O@UiO-66 new thin film as p–n heterojunction: permanent photoreduction of hexavalent Cr
- [3] Back cover
- [4] Self-aligned patterning of conductive films on plastic substrates for electrodes of flexible electronics†
- [5] Interconnected hierarchical HUSY zeolite-loaded Ni nano-particles probed for hydrodeoxygenation of fatty acids, fatty esters, and palm oil†
- [6] X/Y platinum(ii) complexes: some features of supramolecular assembly via halogen bonding†‡
- [7] N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds†
- [8] Applications of magnetic and electromagnetic forces in micro-analytical systems
- [9] Inside front cover
- [10] Synthesis and self-assembly behaviour of poly(Nα-Boc-l-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-l-tryptophan)†









